![molecular formula C38H44N2O2 B14094953 4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: is a complex organic compound with the molecular formula C38H44N2O2 and a molecular weight of 560.77 g/mol . This compound is known for its unique structural properties, which include two bipyridine units connected by a central ethylene bridge, each substituted with hexyloxyphenyl groups. It is often used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]- typically involves a multi-step process. One common method includes the Wittig-Horner reaction followed by Sonogashira cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Wittig-Horner Reaction: This step involves the reaction of a phosphonate ester with an aldehyde to form the desired ethylene bridge.
Sonogashira Cross-Coupling: This reaction involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]- involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, which are crucial for various biological and chemical processes. The compound’s molecular targets include enzymes and receptors involved in electron transfer and signal transduction pathways .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of paraquat, a herbicide.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Used as an intermediate in organic synthesis.
Uniqueness
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: stands out due to its unique structural features, which enhance its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications requiring high stability and specificity .
特性
分子式 |
C38H44N2O2 |
|---|---|
分子量 |
560.8 g/mol |
IUPAC名 |
4-[2-(4-hexoxyphenyl)ethenyl]-2-[4-[2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3 |
InChIキー |
NPYGILQVQLESKX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


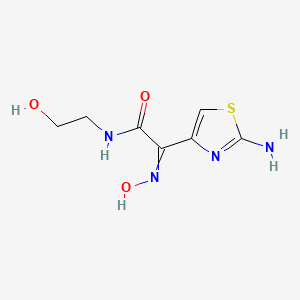
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B14094883.png)
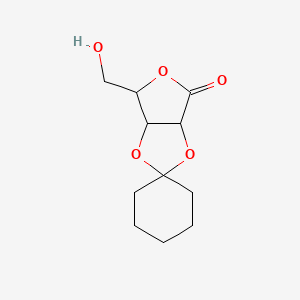
![3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14094900.png)
![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)
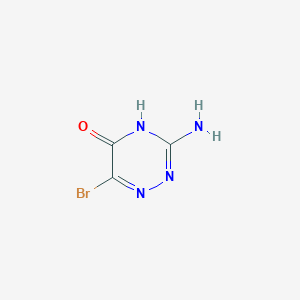
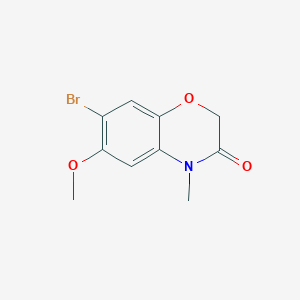
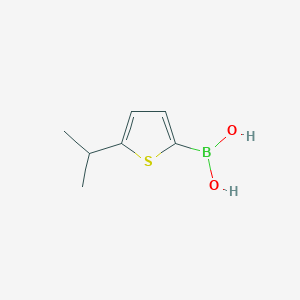
![1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094924.png)
![1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094929.png)

![4-amino-1-[(5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B14094935.png)
![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14094936.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14094939.png)
